molecular formula C8H8ClNS B112497 Benzo[b]thiophen-3-amine hydrochloride CAS No. 3394-36-3

Benzo[b]thiophen-3-amine hydrochloride

Cat. No.: B112497
CAS No.: 3394-36-3
M. Wt: 185.67 g/mol
InChI Key: DDITYYPIADDMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNS It is a derivative of benzo[b]thiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[b]thiophen-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of benzo[b]thiophene with amines under specific conditions. For instance, the aryne reaction with alkynyl sulfides is a notable method for synthesizing benzo[b]thiophenes . This reaction involves the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner, resulting in the formation of 3-substituted benzothiophenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine or bromine). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzothiophenes.

Comparison with Similar Compounds

Benzo[b]thiophen-3-amine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

Benzo[b]thiophen-3-amine hydrochloride is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and research findings.

Overview of this compound

  • Chemical Formula : C₈H₈ClNS
  • Molecular Weight : 187.67 g/mol
  • CAS Number : 3394-36-3

This compound is primarily studied for its interactions with human monoamine oxidase (hMAO), where it acts as an inhibitor, potentially impacting neurotransmitter levels in the central nervous system (CNS) and exhibiting various therapeutic effects.

Target and Mode of Action

This compound specifically targets human monoamine oxidase (hMAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting hMAO activity, this compound increases the levels of these monoamines in the CNS, which can have significant implications for mood regulation and neurodegenerative diseases.

Biochemical Pathways Affected

The primary biochemical pathway influenced by this compound is the monoamine oxidase pathway. Inhibition of hMAO leads to:

  • Increased monoamine levels
  • Potential neuroprotective effects
  • Antioxidant properties that may mitigate oxidative stress in neuronal cells .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. For instance:

Bacterial Strain MIC (mg/mL)
Escherichia coli0.0195
Bacillus subtilis0.0048
Staphylococcus aureus0.0098

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells contributes to its anticancer efficacy .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzo[b]thiophenes has revealed that modifications to the chemical structure can enhance biological activity. For example:

  • Substituent Effects : Different substituents on the benzothiophene ring can significantly influence hMAO inhibition potency and selectivity.
  • Molecular Docking Studies : These studies have provided insights into binding interactions between benzo[b]thiophenes and hMAO, guiding further optimization of lead compounds for therapeutic applications .

Case Studies and Research Findings

  • Inhibitory Effects on hMAO : A series of benzo[b]thiophenes were synthesized and evaluated for their inhibitory effects on hMAO-B isoform, demonstrating high selectivity and antioxidant potential, which could be beneficial in treating neurodegenerative diseases like Parkinson's disease .
  • Antimicrobial Efficacy : In a comparative study, this compound was found to outperform several known antibiotics against resistant bacterial strains, underscoring its potential as a novel antimicrobial agent .
  • Anticancer Mechanisms : Research has shown that this compound can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation, highlighting its dual role as both an antioxidant and a pro-apoptotic agent in cancer therapy .

Properties

IUPAC Name

1-benzothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDITYYPIADDMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80485210
Record name Benzo[b]thiophen-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3394-36-3
Record name Benzo[b]thiophen-3-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80485210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[b]thiophen-3-ylamine, HCl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.